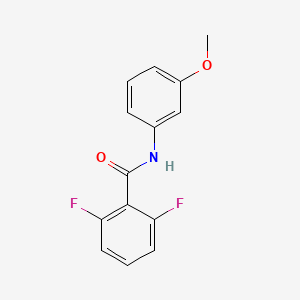

![molecular formula C15H17NO3S2 B4586039 propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)

propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate

Overview

Description

This compound belongs to a class of chemicals that incorporate thiophene, a sulfur-containing heterocycle, known for its electronic properties, making it valuable in the field of organic electronics. The specificity of the substituents in this compound suggests targeted modifications to enhance certain physical or chemical properties.

Synthesis Analysis

The synthesis of similar thiophene-based compounds often involves multistep reactions, including functionalization of thiophene rings and the formation of ester linkages. For example, synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates involves ring-opening reactions facilitated by alkoxide ions and a one-pot multicomponent protocol, showcasing the complexity and efficiency of modern synthetic strategies (Sahu et al., 2015).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using single-crystal X-ray diffraction, providing insight into the arrangement of thiophene rings and the impact of substituents on the overall molecular conformation. For example, the structure of dimethyl 2,2'-bithiophenedicarboxylates demonstrates variations in ring coplanarity and substituent effects on the molecular geometry (Pomerantz et al., 2002).

Chemical Reactions and Properties

Thiophene compounds undergo various chemical reactions, including electropolymerization and functionalization, to produce materials with desirable electronic and optical properties. For instance, the electrochemical polymerization of thiophene carboxylates with thiophene and pyrrole has been explored to produce conducting copolymers with specific electrochromic properties (Bulut et al., 2004).

Scientific Research Applications

Synthetic Chemistry Applications

- Novel Synthesis Methods : Research has focused on developing efficient synthetic pathways for thiophene derivatives. For instance, one study reported on the one-pot synthesis of tetrasubstituted thiophenes, highlighting a [3 + 2] annulation strategy as a simple, efficient, and economical synthesis approach (Sahu et al., 2015). This method is significant for generating compounds with potential applications in various fields, including organic electronics and pharmaceuticals.

- Functionalization of Metal-Organic Frameworks : A study demonstrated the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. These frameworks exhibit sensing activities and magnetic properties, suggesting applications in gas adsorption, sensing, and magnetic cooling technologies (Wang et al., 2016).

Materials Science Applications

- Electrochromic Properties : Conducting copolymers of thiophene derivatives have been synthesized and characterized for their electrochromic properties. These copolymers switch colors upon electrical stimulation, indicating their potential use in smart windows, displays, and other electrochromic devices (Bulut et al., 2004).

- Emitting Amorphous Molecular Materials : A class of color-tunable emitting amorphous molecular materials with bipolar character has been developed for electroluminescence, capable of emitting multicolor light including white. These materials have applications in organic electroluminescent devices (Doi et al., 2003).

Environmental Applications

- Sensitive Detection of Carbonyl Compounds : A fluorescent probe for the sensitive detection of carbonyl compounds in water samples has been reported, demonstrating the utility of thiophene derivatives in environmental monitoring and analysis of pollutants (Houdier et al., 2000).

properties

IUPAC Name |

propyl 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-4-7-19-15(18)12-9(2)10(3)21-14(12)16-13(17)11-6-5-8-20-11/h5-6,8H,4,7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMVVAGHWIXKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)

![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)

![4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4585999.png)

![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)

![6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4586020.png)

![N-propyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4586023.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4586026.png)

![1-{4-[(2,6-diphenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4586029.png)

![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4586041.png)